1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one 1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one
Brand Name: Vulcanchem
CAS No.: 331727-38-9
VCID: VC0415585
InChI: InChI=1S/C17H15FO3/c1-20-16-10-8-13(11-17(16)21-2)15(19)9-7-12-5-3-4-6-14(12)18/h3-11H,1-2H3/b9-7+
SMILES: COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC
Molecular Formula: C17H15FO3
Molecular Weight: 286.3g/mol

1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one

CAS No.: 331727-38-9

Main Products

VCID: VC0415585

Molecular Formula: C17H15FO3

Molecular Weight: 286.3g/mol

1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one - 331727-38-9

CAS No. 331727-38-9
Product Name 1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one
Molecular Formula C17H15FO3
Molecular Weight 286.3g/mol
IUPAC Name (E)-1-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C17H15FO3/c1-20-16-10-8-13(11-17(16)21-2)15(19)9-7-12-5-3-4-6-14(12)18/h3-11H,1-2H3/b9-7+
Standard InChIKey KTVOJUDTZADZKS-VQHVLOKHSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC
SMILES COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC
PubChem Compound 5340836
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator